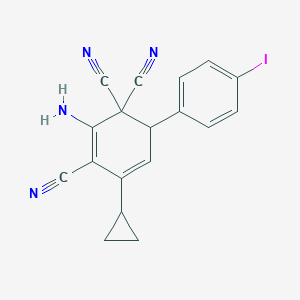
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential applications in cancer treatment and research.
作用機序
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile acts by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
実験室実験の利点と制限
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a highly selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer and other diseases. However, its potency and selectivity also make it challenging to work with, as it requires careful handling and storage. Additionally, this compound is expensive and may not be accessible to all researchers.
将来の方向性
1. Combination therapy: 2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could explore the potential benefits of combining this compound with other cancer treatments.
2. Targeting other receptors: EGFR is just one member of a larger family of receptor tyrosine kinases. Future studies could explore the potential of this compound or similar compounds to target other members of this family.
3. Development of new inhibitors: While this compound is a potent and selective inhibitor of EGFR, it has limitations in terms of its potency and selectivity. Future studies could explore the development of new inhibitors with improved properties.
4. Applications in other diseases: EGFR is involved in a variety of physiological processes beyond cancer, including wound healing and tissue repair. Future studies could explore the potential of this compound or similar compounds in these contexts.
In conclusion, this compound is a potent and selective inhibitor of EGFR tyrosine kinase with potential applications in cancer treatment and research. Further studies are needed to explore its potential benefits in combination therapy, targeting other receptors, and applications in other diseases.
合成法
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the preparation of intermediates and their subsequent coupling to form the final product. The process involves several purification steps to obtain a pure compound.
科学的研究の応用
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to study the effects of EGFR inhibition on cell signaling pathways and gene expression.
特性
IUPAC Name |
2-amino-4-cyclopropyl-6-(4-iodophenyl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN4/c19-13-5-3-12(4-6-13)16-7-14(11-1-2-11)15(8-20)17(23)18(16,9-21)10-22/h3-7,11,16H,1-2,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYMDHSYXPXBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)
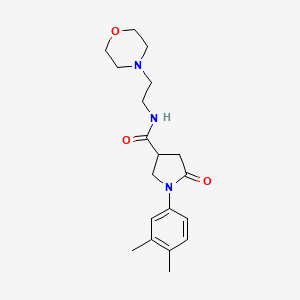

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)

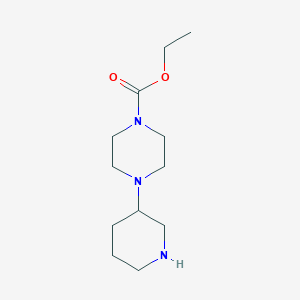
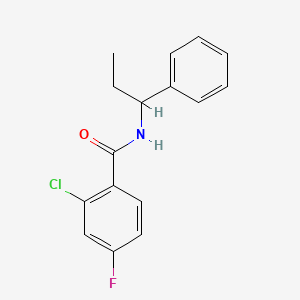
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)
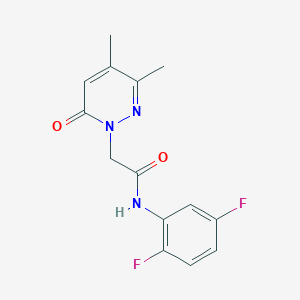
![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)